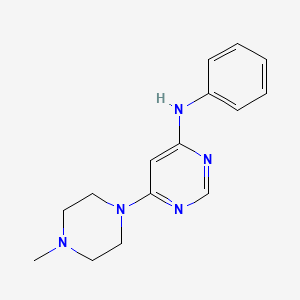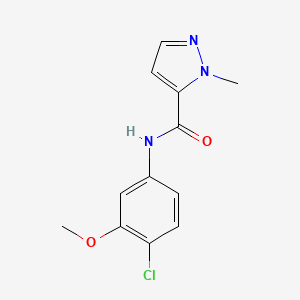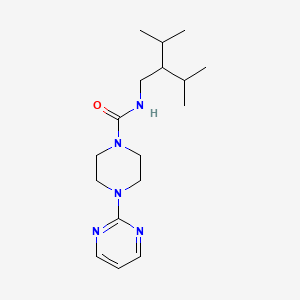
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is commonly referred to as MP-8, and it belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of MP-8 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, MP-8 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to the accumulation of DNA damage and ultimately cell death, making MP-8 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MP-8 has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, MP-8 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors in animal models, and reduce inflammation in various disease models. MP-8 has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-8 for use in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various disease processes. However, one limitation of MP-8 is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MP-8. One potential direction is the development of more potent and selective analogs of MP-8 for use in drug development. Another potential direction is the investigation of MP-8's potential as an imaging agent for various disease processes. Additionally, further research is needed to fully understand the mechanism of action of MP-8 and its potential applications in various disease models.
Synthesemethoden
The synthesis of MP-8 involves the reaction of 4-aminopyrimidine with N-phenylpiperazine in the presence of a suitable catalyst. The reaction yields MP-8 as a white crystalline solid, which can be purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MP-8 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MP-8 is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. MP-8 has also been studied as a potential imaging agent for use in diagnostic imaging techniques such as positron emission tomography (PET).
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-11-14(16-12-17-15)18-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYROKYCVQDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)



![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)